molecular formula C15H17NO B3037633 2-(3-(Benzyloxy)phenyl)ethanamine CAS No. 51061-22-4

2-(3-(Benzyloxy)phenyl)ethanamine

Cat. No. B3037633
CAS RN: 51061-22-4
M. Wt: 227.3 g/mol
InChI Key: STZMTXBXSFWOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06017919

Procedure details

10% Palladium-carbon catalyst (water content 50%, 86 mg) was added to a solution of 2-(3-benzyloxyphenyl)ethylamine (434 mg, 1.91 mmol, 1.0 eq) in THF (10 ml), and the mixture was stirred at room temperature for 3 hours in a stream of hydrogen. The reaction ma ire was filtered through Celite, and the filtrate was concentrated under reduced pressure to give 2-(3-hydroxyphenyl)ethylamine (250 mg, 95.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
86 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([CH2:15][CH2:16][NH2:17])[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.[H][H]>[C].[Pd].C1COCC1>[OH:8][C:9]1[CH:10]=[C:11]([CH2:15][CH2:16][NH2:17])[CH:12]=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
434 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)CCN
Name
Palladium-carbon
Quantity
86 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction ma ire was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.